

Spectroscopic Analysis of Dibromomethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dibromomethane** (CH₂Br₂). The information is presented to support research, analytical, and drug development activities where **dibromomethane** may be used as a reagent, solvent, or internal standard. All quantitative data are summarized in clear, accessible tables, and detailed experimental protocols are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dibromomethane**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **Dibromomethane**

Parameter	Value	Solvent
Chemical Shift (δ)	4.95 ppm	CDCl₃
Multiplicity	Singlet (s)	CDCl₃
Integration	2H	CDCl₃

Table 2: 13C NMR Spectroscopic Data for **Dibromomethane**



Parameter	Value	Solvent
Chemical Shift (δ)	21.6 ppm	CDCl ₃
Multiplicity (Proton Decoupled)	Singlet (s)	CDCl ₃

Infrared (IR) Spectroscopy Data

Table 3: Characteristic Infrared Absorption Bands for **Dibromomethane** (Vapor Phase)

Wavenumber (cm ⁻¹)	Assignment	Description of Vibrational Mode
3058	V6 (B2)	Asymmetric C-H Stretch
2987	V1 (A1)	Symmetric C-H Stretch
1388	V2 (A1)	CH ₂ Scissoring
1195	V8 (B1)	CH ₂ Wagging
810	V7 (B1)	CH ₂ Rocking
638	V4 (A1)	Symmetric C-Br Stretch
591	V9 (B2)	Asymmetric C-Br Stretch

Note: Vibrational mode assignments can be complex and may vary slightly between different sources and phases (liquid vs. gas).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are representative and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol describes the acquisition of NMR spectra for **dibromomethane** using a standard NMR spectrometer.



1. Sample Preparation:

- Accurately transfer approximately 0.5 mL of deuterated chloroform (CDCl₃) into a clean, dry
 5 mm NMR tube.
- Add approximately 0.04 mL of **dibromomethane** to the NMR tube.[1]
- If quantitative analysis is required, an internal standard such as tetramethylsilane (TMS) can be added (typically 0.03-0.05% v/v).
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
- 2. Instrument Setup:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- 3. Data Acquisition:
- For ¹H NMR:
 - Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
 - Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
 - Acquisition Time: Typically 3-4 seconds.
 - Relaxation Delay (d1): A delay of 1-5 seconds is standard. For quantitative results, the delay should be at least 5 times the longest T₁ relaxation time.
 - Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.



For ¹³C NMR:

- Pulse Program: Employ a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets.
- Spectral Width: A wider spectral width of 200-250 ppm is required, typically centered around 100 ppm.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay (d1): A delay of 2-5 seconds is common.
- Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction.
- Reference the spectrum. For ¹H NMR, the TMS signal is set to 0.00 ppm. For ¹³C NMR, the residual CDCl₃ solvent peak is set to 77.16 ppm.
- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

This protocol is suitable for acquiring the IR spectrum of liquid **dibromomethane**.

- 1. Sample Preparation (Neat Liquid Film):
- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
 Record a background spectrum of the clean, empty crystal.
- Place a single drop of dibromomethane directly onto the center of the ATR crystal.
- If using salt plates (NaCl or KBr), place one or two drops of the liquid onto one plate and carefully place the second plate on top, spreading the liquid into a thin film.

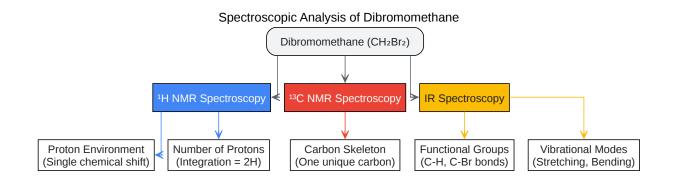


2. Data Acquisition:

- Place the sample into the spectrometer's sample compartment.
- Acquire the spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- 3. Data Processing:
- The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Logical Workflow and Data Interpretation

The combination of NMR and IR spectroscopy provides a comprehensive structural characterization of **dibromomethane**. The logical relationship between these techniques and the information they yield is illustrated in the diagram below.



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References

- 1. Dibromomethane(74-95-3) 13C NMR [m.chemicalbook.com]
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